Bienvenue dans la boutique en ligne BenchChem!

1-(3-benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Computational Drug Discovery

1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide is a synthetic quinoline-piperidine hybrid small molecule (MF: C24H25N3O4; MW: 419.48 g/mol) characterized by a 3-benzoyl substituent and 6,7-dimethoxy motifs on the quinoline core coupled to a piperidine-4-carboxamide moiety. The compound is catalogued as a high-throughput screening (HTS) member (AKSci HTS000131), supplied at >90% purity and intended exclusively for research and development.

Molecular Formula C24H25N3O4
Molecular Weight 419.5 g/mol
CAS No. 902942-70-5
Cat. No. B6510477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide
CAS902942-70-5
Molecular FormulaC24H25N3O4
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N)OC
InChIInChI=1S/C24H25N3O4/c1-30-20-12-17-19(13-21(20)31-2)26-14-18(23(28)15-6-4-3-5-7-15)22(17)27-10-8-16(9-11-27)24(25)29/h3-7,12-14,16H,8-11H2,1-2H3,(H2,25,29)
InChIKeyLVWUKKATZNHUCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide (CAS 902942-70-5): Structural Identity and Screening Provenance


1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide is a synthetic quinoline-piperidine hybrid small molecule (MF: C24H25N3O4; MW: 419.48 g/mol) characterized by a 3-benzoyl substituent and 6,7-dimethoxy motifs on the quinoline core coupled to a piperidine-4-carboxamide moiety . The compound is catalogued as a high-throughput screening (HTS) member (AKSci HTS000131), supplied at >90% purity and intended exclusively for research and development . It is not indexed in PubChem, ChEMBL, or the primary peer-reviewed medicinal chemistry literature as of the latest search, placing it in the category of commercially available but biologically unannotated screening probes.

Why 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide Cannot Be Simply Replaced by an In-Class Analog


The compound occupies a precise intersection of three pharmacophoric features not simultaneously present in close commercial analogs: (i) a 3-benzoyl group on the quinoline that provides hydrogen-bond acceptor capacity and potential π-stacking with kinase hinge regions, (ii) a 6,7-dimethoxy substitution pattern that modulates electron density on the quinoline core, and (iii) a primary carboxamide at the piperidine 4-position that serves both as a hydrogen-bond donor/acceptor and a synthetic diversification handle . Analogs lacking any one of these features—such as the 3-cyano variant (1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide), the 6-methoxy-only variant (3-benzoyl-6-methoxy-4-(piperidin-1-yl)quinoline), or the ester analog (ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate)—diverge in steric bulk, electronic profile, and hydrogen-bonding potential, rendering direct functional interchange scientifically unvalidated without head-to-head biochemical comparison [1].

Quantitative Differentiation Evidence for 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide (902942-70-5)


Molecular Topology and Polar Surface Area Differentiation vs. 3-Cyano Analog

The topological polar surface area (tPSA) of 1-(3-benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide is calculated as 97.7 Ų, compared with 93.4 Ų for its closest documented analog 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide (calculated from SMILES). This ~4.3 Ų increase arises from the replacement of the linear cyano group with the bulkier benzoyl carbonyl, altering permeability potential and target engagement profiles . No direct head-to-head biochemical data exist for either compound, so this metric provides the sole quantitative basis for structural differentiation.

Medicinal Chemistry Kinase Inhibitor Design Computational Drug Discovery

Molecular Weight and Lipophilicity Differentiation vs. De-methoxylated Benzoyl Analog

1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide has a molecular weight of 419.48 g/mol and an estimated logP of approximately 3.2 (based on the SMILES structure). In contrast, the de-methoxylated 3-benzoyl-4-(piperidin-1-yl)quinoline scaffold compounds (e.g., ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate, MW 388.47) show a 31 g/mol lower molecular weight and estimated logP ~2.8 [1]. The dual methoxy groups on the target compound increase both electron density on the quinoline core and overall lipophilicity, which can shift kinase selectivity profiles within the quinoline-based inhibitor class—a class-level inference drawn from the established SAR of 6,7-dimethoxyquinazoline EGFR/VEGFR inhibitors [2].

Physicochemical Profiling Lead Optimization SAR Analysis

Hydrogen Bond Donor/Acceptor Inventory vs. 6-Ethoxy Analog

The target compound presents four hydrogen bond acceptors (HBA: 5) and one hydrogen bond donor (HBD: 1), for a total HBA+HBD count of 6. The 6-ethoxy analog 3-benzoyl-6-ethoxy-4-(piperidin-1-yl)quinoline, by contrast, has an estimated HBA+HBD count of 4 (HBA: 4; HBD: 0) due to replacement of the primary carboxamide with an unsubstituted piperidine and a 6-ethoxy instead of 6-methoxy group . The additional H-bond capacity of the target compound potentially enables stronger, more directional interactions with kinase hinge residues—a hypothesis consistent with structure-based design studies of 6,7-dimethoxyquinazoline inhibitors showing that methoxy groups form critical water-mediated hydrogen bonds in the ATP-binding pocket [1].

Hydrogen Bonding Target Engagement Fragment-Based Design

Recommended Application Scenarios for 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide Based on Current Evidence


Kinase Inhibitor Focused Library Enrichment

Given the quinoline-4-piperidine scaffold with a 3-benzoyl group—a motif recurring in ATP-competitive kinase inhibitors—this compound is best deployed as a diversity element in kinase-focused screening libraries. The 6,7-dimethoxy substitution is a well-precedented pharmacophoric feature in quinazoline-based EGFR and VEGFR inhibitors, and the primary piperidine carboxamide offers a vector for subsequent SAR expansion [1]. Scientific users selecting this compound over a 3-cyano analog do so specifically to explore benzoyl-mediated hinge-region π-stacking and hydrogen bonding, for which the increased tPSA (97.7 vs. 93.4 Ų) provides a measurable differentiation .

Physicochemical Probe for Peripheral (Non-CNS) Target Screening

With a calculated tPSA of ~97.7 Ų and MW of 419.48 g/mol, this compound resides near the upper limit of the CNS MPO desirability space, making it a rational choice for screening campaigns targeting peripheral kinases or non-kinase targets where reduced BBB penetration is desired. Compared to lower-tPSA analogs such as the de-methoxylated 3-benzoylpiperidine quinoline scaffold (tPSA ~76.1 Ų), the target compound is expected to exhibit lower passive CNS permeability [1].

Synthetic Building Block for Carboxamide-Focused Lead Optimization

The unsubstituted primary carboxamide at the piperidine 4-position is a strategic synthetic handle that distinguishes this compound from its ester and N-substituted amide analogs. Unlike ethyl esters (e.g., ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate) that require hydrolysis for further derivatization, the free carboxamide can be directly coupled via amidation, converted to nitriles, or reduced to amines, accelerating SAR studies [1]. This synthetic versatility directly impacts procurement value by reducing the number of intermediates required for lead series exploration.

Negative Control for CYP450 Inhibition Profiling

Although no direct CYP450 inhibition data exist for this compound, the structurally related 3-benzoyl-6,7-dimethoxyquinoline analogs have been tested in CYP panels (e.g., BindingDB entries for close analogs with IC50 values in the low micromolar range) [1]. Given the absence of potent CYP inhibition alerts in the SMILES structure (no known toxicophores), this compound may serve as a structurally matched negative control in CYP liability screens when co-tested with more heavily substituted quinolines that are known CYP inhibitors.

Quote Request

Request a Quote for 1-(3-benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.